molecular formula C7H15NO B13562228 6,6-Dimethylpiperidin-3-ol

6,6-Dimethylpiperidin-3-ol

Cat. No.: B13562228
M. Wt: 129.20 g/mol
InChI Key: SGVDSXXMVRCBFW-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperidin-3-ol is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at the 6th position and a hydroxyl group at the 3rd position. It is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its hydrochloride salt form (this compound hydrochloride) is commercially available and widely used due to enhanced stability and solubility . The compound’s stereochemistry and substituent arrangement influence its reactivity, making it a versatile intermediate for constructing complex molecules.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

6,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(9)5-8-7/h6,8-9H,3-5H2,1-2H3

InChI Key

SGVDSXXMVRCBFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 6,6-dimethyl-3-piperidone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,6-dimethyl-3-piperidone, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

6,6-Dimethylpiperidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Industrial Research: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-ol

  • Key Differences :
    • Contains four methyl groups (positions 2 and 6) compared to two in this compound.
    • Hydroxyl group at 4th position instead of 3rd.
  • Implications :
    • Increased steric hindrance due to additional methyl groups reduces nucleophilicity at the nitrogen atom.
    • Positional isomerism affects hydrogen-bonding capacity and solubility .

(3R,6S)-6-Methylpiperidin-3-Ol Hydrochloride

  • Key Differences :
    • Only one methyl group at position 6 (vs. two in this compound).
    • Stereochemistry (R,S configuration) introduces chiral centers, influencing interactions in enantioselective synthesis.
  • Implications :
    • Lower steric bulk enhances reactivity in certain catalytic processes.
    • Chiral properties make it suitable for asymmetric synthesis .

Pyridine-Based Analogues

5,6-Dimethoxypyridin-3-ol

  • Key Differences :
    • Aromatic pyridine ring (unsaturated) vs. saturated piperidine in this compound.
    • Methoxy substituents at positions 5 and 4.
  • Implications :
    • Aromaticity increases stability but reduces flexibility.
    • Methoxy groups enhance electron density, altering acidity and coordination properties .

6-Iodo-5-methoxypyridin-3-ol

  • Key Differences :
    • Iodine substituent at position 6 and methoxy at position 3.
  • Electrophilic substitution patterns differ significantly from piperidine derivatives .

Complex Heterocyclic Analogues

3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol

  • Key Differences :
    • Fused bicyclic structure with a pyran core and additional methyl/hexyl groups.
  • Implications: Extended conjugation and lipophilic substituents enhance binding to hydrophobic targets (e.g., cannabinoid receptors). Structural complexity limits synthetic accessibility compared to simpler piperidines .

Data Table: Comparative Properties

Compound Core Structure Substituents Key Functional Group Applications References
This compound Piperidine 6,6-dimethyl; 3-OH Hydroxyl Organic synthesis, pharmaceuticals
2,2,6,6-Tetramethylpiperidin-4-ol Piperidine 2,2,6,6-tetramethyl; 4-OH Hydroxyl Polymer stabilizers, antioxidants
5,6-Dimethoxypyridin-3-ol Pyridine 5,6-dimethoxy; 3-OH Hydroxyl, Methoxy Ligand design, catalysis
(3R,6S)-6-Methylpiperidin-3-ol HCl Piperidine 6-methyl (chiral); 3-OH Hydroxyl Asymmetric synthesis
6-Iodo-5-methoxypyridin-3-ol Pyridine 6-iodo; 5-methoxy; 3-OH Hydroxyl, Iodine Radiopharmaceuticals

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